molecular formula C10H13NO B13210845 2-Butanone, 4-(phenylamino)- CAS No. 6220-79-7

2-Butanone, 4-(phenylamino)-

Cat. No.: B13210845
CAS No.: 6220-79-7
M. Wt: 163.22 g/mol
InChI Key: QVNNESUIUTZTAK-UHFFFAOYSA-N
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Description

4-(Phenylamino)butan-2-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative where a phenylamino group is attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-(phenylamino)butan-2-one involves the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. This reaction is typically carried out in the presence of ammonium bromide (NH4Br) as an additive and hexane as a solvent under 50 W 420 nm LED irradiation at room temperature . This method avoids the use of metals, bases, and ligands, making it an environmentally friendly approach.

Industrial Production Methods: While specific industrial production methods for 4-(phenylamino)butan-2-one are not widely documented, the scalability of the visible-light-induced N-alkylation method suggests potential for industrial application. The reaction conditions are mild, and the process can be conducted on a gram scale .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylamino)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Phenylamino)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(phenylamino)butan-2-one primarily involves its role as an intermediate in chemical reactions. The phenylamino group can participate in various nucleophilic substitution reactions, while the ketone group can undergo typical ketone reactions such as reduction and oxidation. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-(Phenylamino)butan-2-one is unique due to its specific structure, which combines a phenylamino group with a butanone backbone. This structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

6220-79-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-anilinobutan-2-one

InChI

InChI=1S/C10H13NO/c1-9(12)7-8-11-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

QVNNESUIUTZTAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC1=CC=CC=C1

Origin of Product

United States

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